molecular formula C15H12ClN3S B6475972 6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline CAS No. 2640843-93-0

6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline

Cat. No.: B6475972
CAS No.: 2640843-93-0
M. Wt: 301.8 g/mol
InChI Key: ZRMOFRMLXBJQMM-UHFFFAOYSA-N
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Description

6-Chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline is a complex organic compound characterized by its unique structure, which includes a quinoxaline core fused with a thieno[3,2-c]pyridine moiety

Preparation Methods

. Common synthetic routes include:

  • Condensation Reactions: : These reactions often involve the condensation of appropriate precursors, such as 2-chloro-1,4-diaminobenzene with 1,2-diketones or β-diketones to form the quinoxaline core.

  • Substitution Reactions:

  • Industrial Production: : On an industrial scale, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

6-Chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline undergoes various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Substitution reactions involve the replacement of a functional group in the compound with another group, often using nucleophiles or electrophiles.

  • Common Reagents and Conditions: : Typical reagents include strong acids or bases, metal catalysts, and specific solvents to facilitate the reactions.

  • Major Products: : The major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It is used in biological studies to investigate its interactions with various biomolecules and cellular components.

  • Medicine: : Potential medicinal applications include its use as a lead compound in drug discovery and development for treating various diseases.

  • Industry: : It finds use in the chemical industry for the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects or other desired outcomes in research applications.

Comparison with Similar Compounds

6-Chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline is unique due to its specific structural features. Similar compounds include:

  • Clopidogrel bisulfate: : A well-known antiplatelet medication.

  • 2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid: : Another compound with a similar thieno[3,2-c]pyridine core.

These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

5-(6-chloroquinoxalin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c16-11-1-2-12-13(7-11)17-8-15(18-12)19-5-3-14-10(9-19)4-6-20-14/h1-2,4,6-8H,3,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMOFRMLXBJQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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